(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone
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Overview
Description
(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone is a compound that features a piperidine ring substituted with a hydroxymethyl group and an iodophenyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone typically involves the reaction of 4-piperidinemethanol with 2-iodobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under basic conditions.
Major Products
Oxidation: Formation of (4-(Carboxymethyl)piperidin-1-yl)(2-iodophenyl)methanone.
Reduction: Formation of (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone: Similar structure but with a dimethylamino group instead of a hydroxymethyl group.
4-Piperidinemethanol: Lacks the iodophenyl group but shares the piperidine and hydroxymethyl moieties.
Uniqueness
(4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone is unique due to the combination of the hydroxymethyl and iodophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C13H16INO2 |
---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C13H16INO2/c14-12-4-2-1-3-11(12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9H2 |
InChI Key |
KMBGBGBKJKGSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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